Cas no 260258-04-6 ((E)-1-(4-(benzyloxy)phenyl)-4-methylpent-1-en-3-one)

260258-04-6 structure
Nome do Produto:(E)-1-(4-(benzyloxy)phenyl)-4-methylpent-1-en-3-one
N.o CAS:260258-04-6
MF:C19H20O2
MW:280.360905647278
MDL:MFCD31555314
CID:4642642
(E)-1-(4-(benzyloxy)phenyl)-4-methylpent-1-en-3-one Propriedades químicas e físicas
Nomes e Identificadores
-
- (E)-1-(4-(benzyloxy)phenyl)-4-methylpent-1-en-3-one
- (E)-1-(4-(benzyloxy)phenyl)-4-methylpent-1-en-3-one(WXC06873)
-
- MDL: MFCD31555314
- Inchi: 1S/C19H20O2/c1-15(2)19(20)13-10-16-8-11-18(12-9-16)21-14-17-6-4-3-5-7-17/h3-13,15H,14H2,1-2H3
- Chave InChI: RSGVHOYLQFTVFB-UHFFFAOYSA-N
- SMILES: C(C1=CC=C(OCC2=CC=CC=C2)C=C1)=CC(=O)C(C)C
(E)-1-(4-(benzyloxy)phenyl)-4-methylpent-1-en-3-one Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | AS-68900-250MG |
(1E)-1-[4-(benzyloxy)phenyl]-4-methylpent-1-en-3-one |
260258-04-6 | >95% | 0.25g |
£495.00 | 2023-06-14 | |
Ambeed | A834818-1g |
(E)-1-(4-(benzyloxy)phenyl)-4-methylpent-1-en-3-one |
260258-04-6 | 95% | 1g |
$670.0 | 2023-04-07 | |
Aaron | AR01DJGD-500mg |
(E)-1-(4-(benzyloxy)phenyl)-4-methylpent-1-en-3-one |
260258-04-6 | 96% | 500mg |
$497.00 | 2023-12-14 | |
A2B Chem LLC | AX10257-250mg |
(E)-1-(4-(benzyloxy)phenyl)-4-methylpent-1-en-3-one |
260258-04-6 | 97% | 250mg |
$360.00 | 2024-04-20 | |
1PlusChem | 1P01DJ81-1g |
(E)-1-(4-(benzyloxy)phenyl)-4-methylpent-1-en-3-one |
260258-04-6 | 96% | 1g |
$639.00 | 2023-12-18 | |
A2B Chem LLC | AX10257-1g |
(E)-1-(4-(benzyloxy)phenyl)-4-methylpent-1-en-3-one |
260258-04-6 | 97% | 1g |
$710.00 | 2024-04-20 | |
A2B Chem LLC | AX10257-2g |
(E)-1-(4-(benzyloxy)phenyl)-4-methylpent-1-en-3-one |
260258-04-6 | 97% | 2g |
$1324.00 | 2024-04-20 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | WXC06873-25g |
(E)-1-(4-(benzyloxy)phenyl)-4-methylpent-1-en-3-one |
260258-04-6 | 95% | 25g |
¥26208.00 | 2024-08-09 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | WXC06873-1g |
(E)-1-(4-(benzyloxy)phenyl)-4-methylpent-1-en-3-one |
260258-04-6 | 95% | 1g |
¥3276.00 | 2024-08-09 | |
eNovation Chemicals LLC | D774330-1g |
(E)-1-(4-(benzyloxy)phenyl)-4-methylpent-1-en-3-one |
260258-04-6 | 95% | 1g |
$685 | 2023-09-01 |
(E)-1-(4-(benzyloxy)phenyl)-4-methylpent-1-en-3-one Literatura Relacionada
-
1. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
-
2. Book reviews
-
3. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
-
Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
-
5. Back matter
260258-04-6 ((E)-1-(4-(benzyloxy)phenyl)-4-methylpent-1-en-3-one) Produtos relacionados
- 1345015-66-8((E)-2-(3-aminophenyl)ethenylboronic acid)
- 2138154-96-6(3-chloro-N-(piperidin-3-yl)propanamide)
- 2229289-04-5({1-2-fluoro-3-(trifluoromethyl)phenylcyclopropyl}methanol)
- 886498-82-4(3-Chloro-6-hydroxy-2,5-dimethyl-benzaldehyde)
- 1780902-53-5(1-Cyclopentyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde)
- 39835-05-7(6-Methoxybenzodisoxazole)
- 22328-79-6(Hexahydro-2H-pyrido(1,2-a)pyrazin-1(6H)-one)
- 1707572-74-4(3-Bromo-2-(pyrrolidin-1-yl)benzonitrile)
- 2171666-07-0(3-ethyl-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enoylpiperidine-3-carboxylic acid)
- 1134700-56-3(trans-2-(2-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:260258-04-6)(E)-1-(4-(benzyloxy)phenyl)-4-methylpent-1-en-3-one

Pureza:99%/99%/99%/99%
Quantidade:250mg/1g/5g/25g
Preço ($):205.0/411.0/1232.0/3286.0